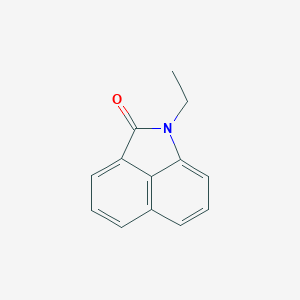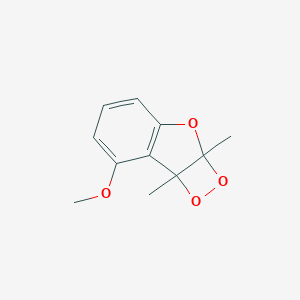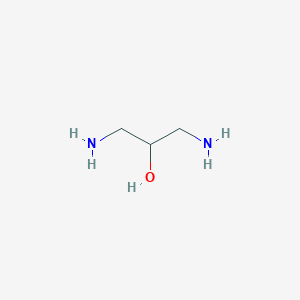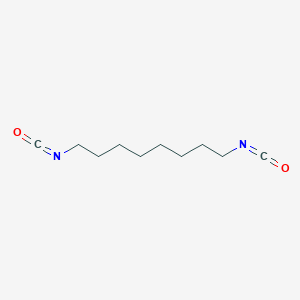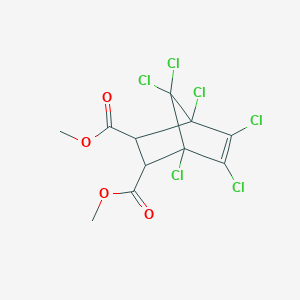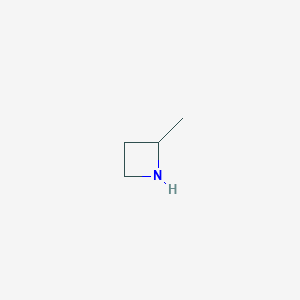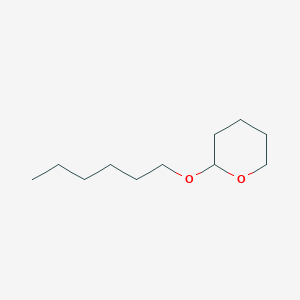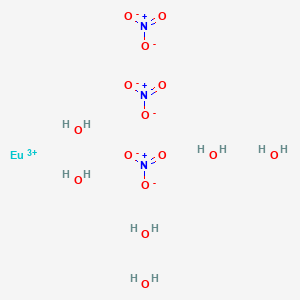
5-Chloro-2-(chlorométhyl)pyridine
Vue d'ensemble
Description
5-Chloro-2-(chloromethyl)pyridine, also known as 5-chloro-2-pyridin-2-ylmethanol, is an organic compound belonging to the class of pyridines. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. 5-Chloro-2-(chloromethyl)pyridine has a wide range of applications in the fields of chemistry and biology, and is used in the synthesis of many compounds and as a reagent in various reactions.
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
La 5-Chloro-2-(chlorométhyl)pyridine est largement utilisée dans la synthèse de divers composés pharmaceutiques . Sa réactivité due au groupe chlorométhyle en fait un intermédiaire précieux dans la construction de molécules complexes à des fins thérapeutiques.
Synthèse des néonicotinoïdes
Ce composé joue un rôle crucial dans la synthèse des insecticides néonicotinoïdes . Ces insecticides sont largement utilisés en agriculture pour protéger les cultures des ravageurs, et la this compound est un précurseur clé dans leur production.
Science des matériaux
En science des matériaux, la this compound peut être utilisée pour modifier les propriétés de surface des matériaux ou synthétiser de nouvelles structures polymères avec des applications potentielles dans les revêtements, les adhésifs et les matériaux intelligents .
Chimie analytique
Ce produit chimique sert de standard ou de réactif en chimie analytique pour le développement de méthodes analytiques. Il est utilisé pour calibrer les instruments ou comme réactif pour obtenir des analytes en vue de leur détection et de leur quantification .
Études environnementales
En raison de ses applications industrielles, la this compound fait également l'objet d'études environnementales pour comprendre son comportement et son impact sur les écosystèmes. Elle est étudiée pour sa dégradation, sa bioaccumulation et son potentiel de polluant environnemental .
Recherche chimique
En recherche chimique, ce composé est utilisé pour explorer de nouvelles réactions et voies chimiques. Il est un élément constitutif de la synthèse de nouveaux composés et de l'étude de leurs propriétés .
Applications industrielles
Au-delà du laboratoire, la this compound trouve des applications dans divers procédés industriels. Elle est utilisée dans la fabrication de colorants, d'agroproduits chimiques et d'autres produits chimiques de spécialité .
Études de risques et de sécurité
Elle est également importante dans les études de risques et de sécurité où ses propriétés physiques et chimiques sont analysées pour garantir des pratiques de manipulation, de stockage et d'élimination sûres dans les milieux industriels .
Safety and Hazards
5-Chloro-2-(chloromethyl)pyridine is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage . It should be handled with personal protective equipment, including chemical impermeable gloves . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Mécanisme D'action
Target of Action
5-Chloro-2-(chloromethyl)pyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds and neonicotinoid pesticides . It is particularly important in the production of imidacloprid and acetamiprid , which are insecticides that act on the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects.
Mode of Action
The compounds it helps synthesize, such as imidacloprid and acetamiprid, act as agonists to the nachr, causing overstimulation of the nervous system in insects, leading to paralysis and death .
Biochemical Pathways
As an intermediate, 5-Chloro-2-(chloromethyl)pyridine is involved in the synthesis pathways of various compounds. For instance, it is used in the production of imidacloprid and acetamiprid, which affect the biochemical pathway involving the nAChR in insects .
Pharmacokinetics
It is known to be insoluble in water , which could impact its absorption and distribution in biological systems. It’s also important to note that the pharmacokinetic properties of the final products it helps synthesize would be more relevant in a biological context.
Result of Action
They cause overstimulation of the insect nervous system, leading to paralysis and death .
Action Environment
The action of 5-Chloro-2-(chloromethyl)pyridine is primarily in the chemical reactions during the synthesis of other compounds. Environmental factors such as temperature, pH, and the presence of other reactants can influence these reactions. As it is insoluble in water , its stability and reactivity may also be affected by the solvent used in the reactions.
Propriétés
IUPAC Name |
5-chloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKXEIHKDSIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561206 | |
| Record name | 5-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10177-24-9 | |
| Record name | 5-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




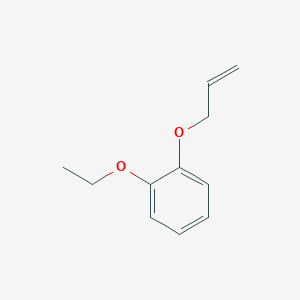
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)
